

An In-depth Technical Guide to 5-(4-Methylphenyl)-1,3-oxazole

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Compound of Interest

Compound Name: 5-(4-Methylphenyl)-1,3-oxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **5-(4-Methylphenyl)-1,3-oxazole**, a heterocyclic compound of interest in medicinal chemistry.

Chemical Identity and Properties

IUPAC Name: **5-(4-methylphenyl)-1,3-oxazole**[\[1\]](#)

Synonyms: 5-(p-Tolyl)oxazole[\[1\]](#)

Chemical Structure:

Figure 1: Chemical structure of **5-(4-Methylphenyl)-1,3-oxazole**.

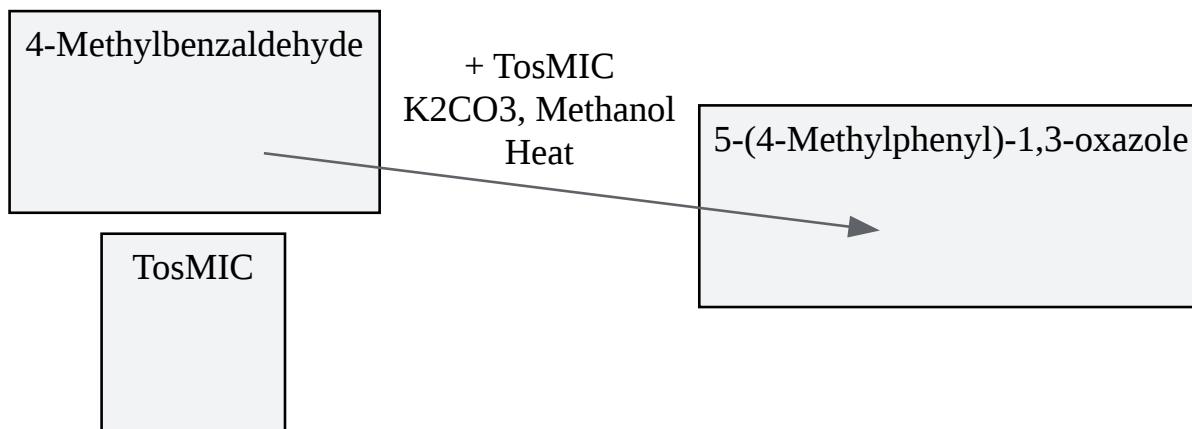
Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO	--INVALID-LINK--[1]
Molecular Weight	159.18 g/mol	--INVALID-LINK--[1]
Physical Form	Solid or low-melting solid	--INVALID-LINK--
Purity	≥97%	--INVALID-LINK--[1]
LogP	2.65	--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA)	26.03 Å ²	--INVALID-LINK--[1]
Hydrogen Bond Donors	0	--INVALID-LINK--[1]
Hydrogen Bond Acceptors	2	--INVALID-LINK--[1]
Rotatable Bonds	1	--INVALID-LINK--[1]

Synthesis

The Van Leusen oxazole synthesis is a well-established and versatile method for the preparation of 5-substituted-1,3-oxazoles.[2][3][4][5] This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.

Reaction Scheme:



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Figure 2: Van Leusen synthesis of **5-(4-Methylphenyl)-1,3-oxazole**.

Detailed Experimental Protocol (Adapted from a general procedure):

Materials:

- 4-Methylbenzaldehyde
- p-Toluenesulfonylmethyl isocyanide (TosMIC)
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Heptane
- Ethyl acetate (AcOEt)
- Silica gel for column chromatography

Procedure:

- To a solution of 4-methylbenzaldehyde (1.0 eq) in methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (2.0 eq).
- The reaction mixture is stirred at reflux for 2-4 hours and the reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is then partitioned between water and ethyl acetate.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel using a mixture of heptane and ethyl acetate as the eluent to afford **5-(4-Methylphenyl)-1,3-oxazole**.

Spectroscopic Data

While specific experimental spectra for **5-(4-Methylphenyl)-1,3-oxazole** are not readily available in the public domain, the following table summarizes the expected spectroscopic characteristics based on data from structurally related compounds and general knowledge of oxazole derivatives.[\[6\]](#)

Spectroscopy	Expected Peaks/Signals
¹ H NMR	* Aromatic protons (phenyl ring): Doublets in the range of δ 7.2-7.8 ppm. * Oxazole protons: Singlets for H2 and H4 protons of the oxazole ring, typically in the range of δ 7.0-8.5 ppm. * Methyl protons: A singlet around δ 2.4 ppm.
¹³ C NMR	* Oxazole carbons: Signals for C2, C4, and C5 of the oxazole ring are expected in the aromatic region, typically between δ 120-160 ppm. * Aromatic carbons (phenyl ring): Multiple signals in the range of δ 125-140 ppm. * Methyl carbon: A signal around δ 21 ppm. [6]
FTIR (cm^{-1})	* C-H stretching (aromatic): ~3100-3000 * C=N stretching (oxazole): ~1650-1580 * C=C stretching (aromatic): ~1600-1450 * C-O-C stretching (oxazole): ~1100-1020
Mass Spec (m/z)	* Molecular Ion (M^+): Expected at 159.07.

Potential Biological Activities

Derivatives of 1,3-oxazole are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) While specific studies on **5-(4-Methylphenyl)-1,3-oxazole** are limited, its structural motifs suggest potential for similar activities.

Anticancer Activity

Numerous oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[\[7\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) The proposed mechanisms often involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

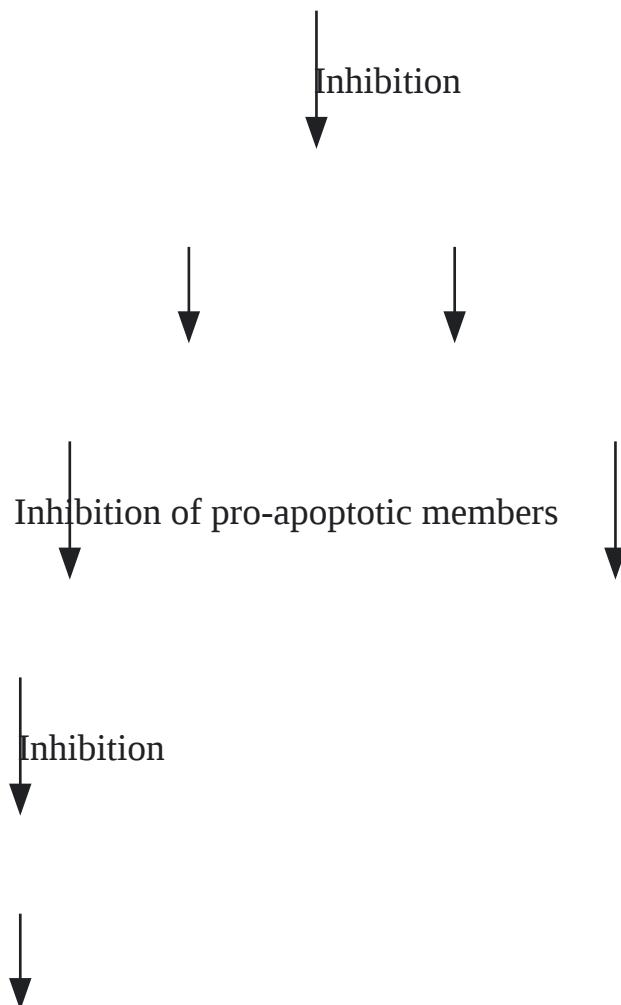
- Cancer cell line of interest (e.g., HeLa, A549)
- Complete cell culture medium
- **5-(4-Methylphenyl)-1,3-oxazole** (dissolved in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
- 96-well microtiter plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of **5-(4-Methylphenyl)-1,3-oxazole** for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability and determine the IC_{50} value (the concentration that inhibits 50% of cell growth).

Hypothetical Signaling Pathway for Anticancer Activity:



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Figure 3: A hypothetical signaling pathway illustrating a potential anticancer mechanism.

Antimicrobial Activity

Oxazole derivatives have also been investigated for their antibacterial and antifungal properties.[\[14\]](#)[\[20\]](#)[\[21\]](#) The mechanism of action can vary, but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Materials:

- Bacterial or fungal strains of interest
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- **5-(4-Methylphenyl)-1,3-oxazole** (dissolved in a suitable solvent)
- 96-well microtiter plates
- Standard antimicrobial agents (positive controls)

Procedure:

- Prepare serial two-fold dilutions of **5-(4-Methylphenyl)-1,3-oxazole** in the broth medium in a 96-well plate.
- Inoculate each well with a standardized suspension of the test microorganism.
- Include a growth control (no compound) and a sterility control (no inoculum).
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Workflow for Antimicrobial Susceptibility Testing:

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Figure 4: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

5-(4-Methylphenyl)-1,3-oxazole is a readily synthesizable compound with physicochemical properties that make it a candidate for further investigation in drug discovery. Based on the known biological activities of the broader oxazole class, this compound warrants screening for potential anticancer and antimicrobial effects. The experimental protocols provided in this guide offer a starting point for such preclinical evaluations. Further studies are required to elucidate its specific mechanisms of action and to establish a comprehensive pharmacological profile.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(4-Methylphenyl)-1,3-oxazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126241#iupac-name-for-5-4-methylphenyl-1-3-oxazole>]

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